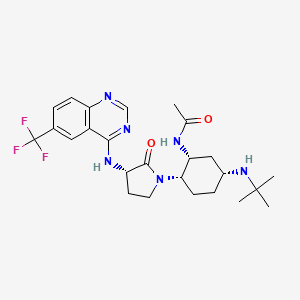

BMS-753426

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C25H33F3N6O2 |

|---|---|

Molecular Weight |

506.6 g/mol |

IUPAC Name |

N-[(1R,2S,5R)-5-(tert-butylamino)-2-[(3S)-2-oxo-3-[[6-(trifluoromethyl)quinazolin-4-yl]amino]pyrrolidin-1-yl]cyclohexyl]acetamide |

InChI |

InChI=1S/C25H33F3N6O2/c1-14(35)31-20-12-16(33-24(2,3)4)6-8-21(20)34-10-9-19(23(34)36)32-22-17-11-15(25(26,27)28)5-7-18(17)29-13-30-22/h5,7,11,13,16,19-21,33H,6,8-10,12H2,1-4H3,(H,31,35)(H,29,30,32)/t16-,19+,20-,21+/m1/s1 |

InChI Key |

QAPTWHXHEYAIKG-RCOXNQKVSA-N |

Isomeric SMILES |

CC(=O)N[C@@H]1C[C@@H](CC[C@@H]1N2CC[C@@H](C2=O)NC3=NC=NC4=C3C=C(C=C4)C(F)(F)F)NC(C)(C)C |

Canonical SMILES |

CC(=O)NC1CC(CCC1N2CCC(C2=O)NC3=NC=NC4=C3C=C(C=C4)C(F)(F)F)NC(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of BMS-753426, a Potent CCR2 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-753426 is a potent, selective, and orally bioavailable small molecule antagonist of the C-C chemokine receptor 2 (CCR2). This receptor, and its primary ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), form a critical signaling axis that governs the migration and infiltration of monocytes and macrophages into tissues. Dysregulation of the CCL2/CCR2 pathway is implicated in a multitude of inflammatory and autoimmune diseases, as well as in oncology. This compound exerts its therapeutic potential by directly binding to CCR2 and inhibiting the downstream signaling cascades that mediate cellular chemotaxis. This guide provides a comprehensive overview of the mechanism of action of this compound, including its binding kinetics, impact on cellular function, and its effects on key downstream signaling pathways. Detailed experimental protocols for the assays used to characterize this molecule are also provided to facilitate further research and development.

Core Mechanism of Action: CCR2 Antagonism

This compound functions as a direct antagonist of the CCR2 receptor.[1] By binding to this G-protein coupled receptor (GPCR), it prevents the binding of its cognate ligands, most notably CCL2. This blockade of the natural ligand-receptor interaction is the primary mechanism through which this compound inhibits the recruitment of CCR2-expressing cells, such as monocytes and macrophages, to sites of inflammation.[1][2]

Binding Affinity and Selectivity

This compound exhibits high-affinity binding to the human CCR2 receptor. In vitro studies have demonstrated its potent inhibitory activity in various assays. The compound also shows a degree of selectivity for CCR2 over the closely related CCR5 receptor.[2]

Table 1: In Vitro Activity of this compound

| Assay | Species | IC50 (nM) | Reference |

| CCR2 Binding | Human | 2.7 | [2] |

| CCR5 Binding | Human | 83 | |

| Monocyte Chemotaxis | Human | 20 (relative to predecessor) |

Downstream Signaling Pathways

The binding of CCL2 to CCR2 initiates a cascade of intracellular signaling events, primarily through Gαi-coupled proteins. This leads to the activation of several key downstream pathways that are crucial for cell migration, survival, and proliferation. These pathways include the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. By blocking the initial ligand-receptor interaction, this compound is predicted to inhibit the activation of these critical downstream effectors.

References

BMS-753426: A Technical Guide to a Potent CCR2 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-753426 is a potent and orally bioavailable antagonist of the C-C chemokine receptor 2 (CCR2). Developed by Bristol Myers Squibb, this small molecule inhibitor represents a significant advancement in the pursuit of therapies targeting the CCL2-CCR2 signaling axis, which is implicated in a variety of inflammatory and autoimmune diseases. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols for its evaluation, and visualizations of relevant biological pathways and experimental workflows.

The development of this compound was driven by the need to improve upon earlier clinical candidates, such as BMS-741672, which exhibited metabolic instability. Specifically, BMS-741672, a tertiary amine, was subject to N-demethylation in vivo, leading to a metabolite with significantly reduced functional activity[1]. This compound was designed to overcome this limitation, demonstrating enhanced pharmacokinetic properties, including lower clearance and higher oral bioavailability, while maintaining potent antagonism of the CCR2 receptor[1].

Mechanism of Action

This compound functions as a competitive antagonist at the CCR2 receptor. CCR2 is a G-protein coupled receptor (GPCR) primarily expressed on monocytes, macrophages, and a subset of T cells[1]. Its main ligand is the monocyte chemoattractant protein-1 (MCP-1), also known as CCL2. The CCL2-CCR2 signaling axis plays a crucial role in directing the migration of monocytes from the bone marrow into the bloodstream and to sites of inflammation[1].

By binding to CCR2, this compound prevents the binding of CCL2 and other cognate ligands (CCL7, CCL8, CCL13), thereby inhibiting the downstream signaling cascades that lead to monocyte chemotaxis. This blockade of monocyte recruitment to inflamed tissues is the primary mechanism through which this compound exerts its anti-inflammatory effects.

CCR2 Signaling Pathway and Inhibition by this compound

The binding of CCL2 to CCR2 initiates a conformational change in the receptor, leading to the activation of intracellular G-proteins. This triggers a cascade of downstream signaling events, including the activation of pathways such as phosphatidylinositol 3-kinase (PI3K)/Akt, mitogen-activated protein kinase (MAPK), and Janus kinase (JAK)/signal transducer and activator of transcription (STAT). These pathways ultimately regulate gene expression and cellular processes involved in cell survival, proliferation, and migration. This compound competitively blocks the initial ligand-receptor interaction, thereby preventing the activation of these downstream pathways.

Quantitative Data

The following tables summarize the in vitro and in vivo potency of this compound and related compounds.

Table 1: In Vitro Characterization of CCR2 Antagonists

| Compound | CCR2 Binding IC50 (nM) | CCR5 Binding IC50 (nM) | Monocyte Chemotaxis IC50 (nM) |

| This compound (2d) | 2.9 | 83 | 1.0 |

| BMS-741672 (1a) | 4.6 | >5000 | 0.8 |

| Metabolite (2a) | 42 | 4959 | 20 |

Data sourced from Yang et al., 2021. IC50 values are reported as the average of two or more determinations. Monocyte chemotaxis was induced by 10 nM MCP-1.[1]

Table 2: Pharmacokinetic Properties in Cynomolgus Monkeys

| Compound | Key Pharmacokinetic Observation |

| This compound | Reported to have lower clearance and higher oral bioavailability compared to BMS-741672. |

| BMS-741672 | High levels of the N-demethylated metabolite (2a) observed in circulation, with the metabolite having ~20-fold weaker functional activity. |

Specific quantitative values for clearance and oral bioavailability for a direct comparison have not been publicly disclosed in the reviewed literature. The information is based on qualitative descriptions and metabolite data from Yang et al., 2021.

Table 3: In Vivo Efficacy in a Human CCR2 Knock-in Mouse Model of Multiple Sclerosis (EAE)

| Treatment Group | Dosing | Key Outcome |

| This compound | 25 mg/kg, BID, oral | Reduced the area under the curve (AUC) of the clinical score by 49% (p < 0.05). |

| BMS-741672 | 55 mg/kg, oral | Showed a comparable efficacy profile to this compound at the tested dose. |

Data sourced from Yang et al., 2021. EAE (Experimental Autoimmune Encephalomyelitis) is a model for multiple sclerosis.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

CCR2 Radioligand Binding Assay

This assay is designed to determine the binding affinity of a test compound to the CCR2 receptor.

-

Cell Membrane Preparation:

-

Human peripheral blood mononuclear cells (PBMCs) or a cell line stably expressing human CCR2 (e.g., HEK293) are harvested.

-

Cells are washed with a phosphate-buffered saline (PBS) and then lysed in a hypotonic buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).

-

The cell lysate is homogenized and then centrifuged at a low speed to remove nuclei and cellular debris.

-

The supernatant is then subjected to high-speed centrifugation (e.g., 20,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the BCA assay.

-

-

Binding Assay Protocol:

-

The assay is typically performed in a 96-well plate format.

-

To each well, add the cell membrane preparation, a radiolabeled CCR2 ligand (e.g., ¹²⁵I-CCL2), and the test compound at various concentrations.

-

For determining non-specific binding, a high concentration of a known non-radiolabeled CCR2 ligand is added to control wells.

-

The plate is incubated at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

-

The reaction is terminated by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.

-

The filters are washed with ice-cold wash buffer to remove any unbound radioligand.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is calculated by non-linear regression analysis.

-

Monocyte Chemotaxis Assay

This functional assay measures the ability of a compound to inhibit the migration of monocytes towards a chemoattractant like MCP-1.

-

Cell Preparation:

-

Human PBMCs are isolated from whole blood using Ficoll-Paque density gradient centrifugation. Monocytes can be further enriched using positive or negative selection methods.

-

Alternatively, a monocytic cell line such as THP-1 can be used.

-

The cells are washed and resuspended in a serum-free assay medium (e.g., RPMI 1640 with 0.1% BSA).

-

-

Chemotaxis Assay Protocol (Boyden Chamber):

-

The assay is performed using a 96-well chemotaxis chamber with a porous membrane (e.g., 5 µm pore size) separating the upper and lower wells.

-

The lower wells are filled with the assay medium containing a specific concentration of MCP-1 (e.g., 10 nM) and the test compound at various concentrations. Control wells contain medium with and without MCP-1.

-

The cell suspension is added to the upper chamber.

-

The plate is incubated at 37°C in a humidified incubator with 5% CO₂ for a period that allows for cell migration (e.g., 90 minutes to 3 hours).

-

After incubation, non-migrated cells are removed from the upper surface of the membrane.

-

The cells that have migrated to the lower side of the membrane are fixed and stained (e.g., with DAPI or crystal violet).

-

The number of migrated cells is quantified by microscopy and image analysis.

-

The IC50 value (the concentration of the antagonist that inhibits 50% of the MCP-1-induced cell migration) is determined.

-

In Vivo Efficacy in the Experimental Autoimmune Encephalomyelitis (EAE) Model

The EAE model is a widely used animal model for human multiple sclerosis.

-

Induction of EAE:

-

Human CCR2 knock-in mice are used to assess the efficacy of compounds targeting the human receptor.

-

EAE is induced by immunization with a myelin-derived peptide, such as MOG₃₅₋₅₅ (myelin oligodendrocyte glycoprotein peptide 35-55), emulsified in Complete Freund's Adjuvant (CFA).

-

Mice also receive injections of pertussis toxin on the day of immunization and two days later to facilitate the entry of inflammatory cells into the central nervous system.

-

-

Treatment and Monitoring:

-

Treatment with this compound (or vehicle control) is initiated at a specified time point, for example, on the day of immunization. The compound is administered orally at a defined dose and frequency (e.g., 25 mg/kg, twice daily).

-

Mice are monitored daily for clinical signs of EAE, which are typically scored on a scale of 0 to 5 (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = moribund, 5 = death).

-

Body weight is also monitored as an indicator of general health.

-

-

Data Analysis:

-

The primary endpoint is the clinical score. Data are often presented as the mean clinical score over time.

-

Other parameters that can be analyzed include the day of disease onset, the peak clinical score, and the cumulative disease score (Area Under the Curve, AUC).

-

Statistical analysis is performed to determine the significance of the treatment effect compared to the vehicle control group.

-

Visualizations

Experimental Workflow for CCR2 Antagonist Evaluation

The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of a CCR2 antagonist like this compound.

Conclusion

This compound is a potent and orally bioavailable CCR2 antagonist that demonstrates significant improvements in metabolic stability over previous compounds in its class. Its ability to effectively block the CCL2-CCR2 signaling axis and inhibit monocyte migration has been demonstrated in both in vitro and in vivo models. The data and experimental protocols presented in this guide provide a comprehensive technical resource for researchers and drug development professionals working on CCR2-targeted therapies. The successful development of this compound underscores the potential of targeting this pathway for the treatment of a range of inflammatory and autoimmune diseases.

References

The Role of BMS-753426 in Inhibiting Monocyte Migration: A Technical Overview

Introduction

Monocyte migration is a critical process in the inflammatory response, contributing to the pathogenesis of various diseases, including atherosclerosis, rheumatoid arthritis, and multiple sclerosis. A key mediator of this process is the C-C chemokine receptor 2 (CCR2) and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2). The interaction between CCR2 and CCL2 triggers a signaling cascade that leads to monocyte chemotaxis, the directed movement of monocytes towards a chemical stimulus. BMS-753426 has emerged as a potent and orally bioavailable antagonist of CCR2, effectively inhibiting this crucial step in the inflammatory cascade.[1][2][3][4][5] This technical guide provides an in-depth analysis of the mechanism of action of this compound, its effects on monocyte migration, and the experimental methodologies used to characterize its activity.

Mechanism of Action: CCR2 Antagonism

This compound functions as a direct antagonist of the CCR2 receptor. By binding to CCR2, it prevents the interaction of the receptor with its cognate ligands, most notably MCP-1. This inhibitory action blocks the initiation of the downstream signaling pathways that are essential for monocyte migration. The CC chemokine receptor 2 (CCR2) is a G-protein coupled receptor predominantly expressed on monocytes, macrophages, and a subset of T cells. The binding of MCP-1 to CCR2 normally induces a conformational change in the receptor, leading to the activation of intracellular G proteins and subsequent signaling cascades that orchestrate cellular machinery for directed movement. This compound, by occupying the ligand-binding site, prevents these events from occurring.

Signaling Pathway of CCR2-Mediated Monocyte Migration

The binding of MCP-1 to CCR2 initiates a signaling cascade that culminates in actin polymerization, cytoskeletal rearrangement, and ultimately, cell movement. The key steps in this pathway are outlined below. This compound intervenes at the very beginning of this cascade by blocking the initial ligand-receptor interaction.

Quantitative Analysis of this compound Activity

The potency of this compound has been quantified in various in vitro and in vivo assays. The following tables summarize the key findings from preclinical studies.

In Vitro Activity of this compound

| Assay Type | Cell Type | Chemoattractant | IC50 / EC50 | Reference |

| CCR2 Binding Assay | - | - | IC50: 2.7 nM | |

| Monocyte Chemotaxis | Human Peripheral Blood Mononuclear Cells (hPBMCs) | 10 nM MCP-1 | IC50: 0.8 nM |

In Vivo Activity of this compound

| Animal Model | Assay | Dosing | Inhibition of Monocyte/Macrophage Influx | EC50 | Reference |

| hCCR2 Knock-in Mice | Thioglycolate-induced Peritonitis | 1 mg/kg (oral) | 28% | 3.9 nM | |

| hCCR2 Knock-in Mice | Thioglycolate-induced Peritonitis | 25 mg/kg (oral) | 74% | 3.9 nM | |

| hCCR2 Knock-in Mice | Thioglycolate-induced Peritonitis | 100 mg/kg (oral) | 78% | 3.9 nM |

Experimental Protocols for Assessing Monocyte Migration

The inhibitory effect of this compound on monocyte migration is typically evaluated using a chemotaxis assay, often employing a Boyden chamber or a transwell system. Below is a detailed protocol for a representative in vitro monocyte migration assay.

In Vitro Monocyte Migration Assay Protocol

1. Cell Preparation:

-

Isolate human peripheral blood mononuclear cells (hPBMCs) from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).

-

Wash the isolated PBMCs with a suitable buffer (e.g., PBS) and resuspend in serum-free culture medium.

-

Count the cells and adjust the concentration to 1 x 10^6 cells/mL.

-

For some applications, monocytes can be further purified from the PBMC population using methods like magnetic-activated cell sorting (MACS) with anti-CD14 beads.

2. Chemotaxis Assay Setup (Transwell System):

-

Use a 24-well plate with transwell inserts (typically with a 5 µm pore size polycarbonate membrane).

-

In the lower chamber of the wells, add serum-free medium containing the chemoattractant (e.g., 10 nM MCP-1). For negative control wells, add serum-free medium without the chemoattractant.

-

To test the inhibitory effect of this compound, pre-incubate the monocyte suspension with varying concentrations of the compound for a specified time (e.g., 30 minutes at 37°C).

-

Add 100 µL of the monocyte suspension (with or without the inhibitor) to the upper chamber of the transwell inserts.

3. Incubation:

-

Incubate the plate at 37°C in a 5% CO2 incubator for a period of 2 to 4 hours to allow for cell migration.

4. Quantification of Migration:

-

After incubation, carefully remove the transwell inserts.

-

The migrated cells in the lower chamber can be quantified using various methods:

- Cell Counting: Aspirate the medium from the lower chamber, lyse the cells, and quantify the cell number using a fluorescent dye (e.g., CyQuant) and a plate reader.

- Flow Cytometry: Stain the migrated cells with specific markers (e.g., anti-CD14) and count them using a flow cytometer.

- Microscopy: Fix and stain the membrane of the transwell insert and count the migrated cells on the underside of the membrane using a microscope.

5. Data Analysis:

-

Calculate the percentage of migrating cells for each condition relative to the total number of cells added to the upper chamber.

-

Determine the IC50 value for this compound by plotting the percentage of inhibition against the log concentration of the compound and fitting the data to a dose-response curve.

Conclusion

This compound is a highly potent CCR2 antagonist that effectively inhibits monocyte migration by blocking the initial step in the MCP-1/CCR2 signaling axis. Its low nanomolar in vitro and in vivo efficacy makes it a valuable tool for research into the role of monocyte chemotaxis in inflammatory diseases and a potential therapeutic candidate. The experimental protocols and data presented in this guide provide a comprehensive overview of the characterization of this compound and can serve as a foundation for further investigation into its biological activities and therapeutic applications.

References

- 1. Discovery of this compound: A Potent Orally Bioavailable Antagonist of CC Chemokine Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | CCR2 inhibitor | Probechem Biochemicals [probechem.com]

- 4. Discovery of this compound: A Potent Orally Bioavailable Antagonist of CC Chemokine Receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Collection - Discovery of this compound: A Potent Orally Bioavailable Antagonist of CC Chemokine Receptor 2 - ACS Medicinal Chemistry Letters - Figshare [acs.figshare.com]

The Impact of BMS-753426 on Monocyte Chemoattractant Protein-1 (MCP-1) Signaling: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monocyte Chemoattractant Protein-1 (MCP-1), also known as CCL2, is a potent chemokine that plays a pivotal role in the recruitment of monocytes, memory T cells, and dendritic cells to sites of inflammation and tumorigenesis. Its signaling is primarily mediated through the C-C chemokine receptor type 2 (CCR2). The MCP-1/CCR2 axis is implicated in a variety of inflammatory diseases and cancer, making it a compelling target for therapeutic intervention. BMS-753426 is a potent and orally bioavailable antagonist of CCR2.[1][2][3][4][5] This technical guide provides an in-depth analysis of the known effects of this compound on the MCP-1 signaling pathway, supported by available quantitative data, detailed experimental methodologies, and visual representations of the core biological processes.

This compound: A Potent CCR2 Antagonist

This compound is a small molecule inhibitor that demonstrates high affinity for the CCR2 receptor, thereby preventing its activation by MCP-1. This antagonistic action forms the basis of its therapeutic potential in disrupting the downstream signaling cascades initiated by MCP-1.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative metrics defining the potency and efficacy of this compound from published studies.

| Parameter | Species | Assay | Value | Reference |

| CCR2 Binding Affinity (IC50) | Human | Radioligand Binding Assay | 2.7 nM | |

| MCP-1 Induced Chemotaxis (IC50) | Human | hPBMC Chemotaxis Assay | 0.8 nM | |

| Selectivity | Human | Binding Assays | 30-fold selective for CCR2 over CCR5 |

Table 1: In Vitro Activity of this compound

| Route of Administration | Doses | Effect | Animal Model | Reference |

| Oral | 1, 25, and 100 mg/kg | 28%, 74%, and 78% inhibition of monocyte/macrophage influx, respectively | hCCR2 knock-in (KI) mice | |

| Oral | 25 mg/kg, BID | Reduction in clinical score and histological evaluation of the spinal cord | EAE model of multiple sclerosis in hCCR2 KI mice |

Table 2: In Vivo Efficacy of this compound

The MCP-1/CCR2 Signaling Pathway and the Anticipated Effects of this compound

Upon binding of MCP-1 to its receptor CCR2, a cascade of intracellular signaling events is initiated. While direct experimental data on the effect of this compound on all downstream effectors is limited in publicly available literature, its mechanism as a CCR2 antagonist allows for a clear prediction of its impact on these pathways.

The binding of MCP-1 to CCR2, a G-protein coupled receptor (GPCR), typically leads to the activation of multiple downstream signaling pathways, including the PI3K/Akt, MAPK/ERK, and JAK/STAT pathways. These pathways collectively regulate cellular processes such as chemotaxis, proliferation, survival, and inflammation.

By blocking the initial ligand-receptor interaction, this compound is expected to inhibit the activation of these key downstream signaling molecules.

Figure 1: MCP-1/CCR2 Signaling and the Point of Inhibition by this compound.

Experimental Protocols

Detailed below are representative protocols for key assays used to characterize the activity of CCR2 antagonists like this compound.

Monocyte Chemotaxis Assay (Boyden Chamber Assay)

This assay is fundamental for assessing the ability of a compound to inhibit the directional migration of monocytes towards a chemoattractant like MCP-1.

1. Cell Preparation:

-

Culture human monocytic cell lines (e.g., THP-1) or isolate primary human peripheral blood mononuclear cells (hPBMCs).

-

On the day of the experiment, harvest cells and resuspend them in serum-free RPMI 1640 medium at a concentration of 1 x 106 cells/mL.

2. Assay Plate Preparation:

-

Use a 96-well chemotaxis plate with a 5 µm pore size polycarbonate membrane.

-

In the lower chamber, add 30 µL of serum-free RPMI 1640 medium containing 10 nM human MCP-1.

-

For inhibition studies, pre-incubate the cells with various concentrations of this compound for 30 minutes at 37°C before adding them to the upper chamber.

-

Include a negative control (medium alone) and a positive control (MCP-1 without inhibitor).

3. Cell Migration:

-

Add 25 µL of the cell suspension to the upper chamber of the chemotaxis plate.

-

Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.

4. Quantification of Migration:

-

After incubation, carefully remove the non-migrated cells from the top of the membrane.

-

Fix and stain the migrated cells on the underside of the membrane with a suitable stain (e.g., DAPI or Crystal Violet).

-

Alternatively, quantify the migrated cells in the lower chamber using a cell viability assay (e.g., CellTiter-Glo®).

-

Count the number of migrated cells in multiple fields of view using a microscope or measure the luminescence signal.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Figure 2: Experimental Workflow for a Monocyte Chemotaxis Assay.

Western Blot Analysis of Downstream Signaling

This protocol is designed to assess the effect of this compound on the phosphorylation status of key signaling proteins like Akt, ERK, and STAT3 in response to MCP-1 stimulation.

1. Cell Culture and Treatment:

-

Seed a suitable cell line expressing CCR2 (e.g., THP-1) in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours to reduce basal signaling activity.

-

Pre-treat the cells with desired concentrations of this compound for 1-2 hours.

-

Stimulate the cells with 50 ng/mL of recombinant human MCP-1 for various time points (e.g., 0, 5, 15, 30, 60 minutes).

2. Protein Extraction:

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the total protein.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

4. SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

5. Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for the phosphorylated forms of Akt (p-Akt), ERK (p-ERK), and STAT3 (p-STAT3) overnight at 4°C.

-

Also, probe separate blots with antibodies for total Akt, ERK, and STAT3, as well as a loading control (e.g., GAPDH or β-actin).

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

6. Detection and Analysis:

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Figure 3: Experimental Workflow for Western Blot Analysis of Signaling Proteins.

Conclusion

This compound is a well-characterized, potent antagonist of the CCR2 receptor, effectively inhibiting MCP-1-induced monocyte migration. While direct evidence of its impact on specific downstream signaling pathways such as PI3K/Akt, MAPK/ERK, and JAK/STAT is not extensively documented in public literature, its mechanism of action strongly suggests an inhibitory effect on these cascades. The provided experimental protocols offer a robust framework for researchers to further investigate the detailed molecular consequences of CCR2 blockade by this compound, which holds significant promise for the development of novel therapeutics for inflammatory diseases and cancer.

References

- 1. Discovery of this compound: A Potent Orally Bioavailable Antagonist of CC Chemokine Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of this compound: A Potent Orally Bioavailable Antagonist of CC Chemokine Receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | CCR2 inhibitor | Probechem Biochemicals [probechem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medchemexpress.com [medchemexpress.com]

In Vivo Efficacy of BMS-753426: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vivo efficacy of BMS-753426, a potent and orally bioavailable antagonist of the CC Chemokine Receptor 2 (CCR2). The following sections detail the pharmacological activity, experimental protocols, and underlying signaling pathways associated with this compound, based on preclinical studies.

Core Mechanism of Action

This compound functions as a selective antagonist of CCR2, a key receptor in the inflammatory cascade. CCR2 and its primary ligand, Monocyte Chemoattractant Protein-1 (MCP-1 or CCL2), are critical for the mobilization and recruitment of monocytes and macrophages from the bone marrow to sites of inflammation.[1] By blocking the interaction between MCP-1 and CCR2, this compound effectively inhibits the downstream signaling that leads to immune cell trafficking. This mechanism of action has therapeutic potential in a variety of inflammatory and fibrotic diseases.[1] Notably, this compound also exhibits some affinity for CCR5, another chemokine receptor involved in inflammatory responses, suggesting a potential for dual antagonism.[1][2]

Signaling Pathway

The binding of CCL2 to CCR2, a G-protein coupled receptor, initiates a signaling cascade that promotes cell migration and inflammation. This compound competitively inhibits this first step. The diagram below illustrates the canonical CCR2 signaling pathway and the inhibitory action of this compound.

In Vivo Efficacy Studies

The in vivo efficacy of this compound was evaluated in human CCR2 knock-in (hCCR2 KI) mice, which are genetically modified to express the human version of the receptor, providing a more clinically relevant model.[1]

Thioglycolate-Induced Peritonitis Model

This model is used to assess the anti-inflammatory activity of compounds by measuring their ability to inhibit the recruitment of monocytes and macrophages into the peritoneal cavity following an inflammatory stimulus.

Experimental Workflow:

Results:

This compound demonstrated a dose-dependent inhibition of monocyte and macrophage influx into the peritoneum. The results are summarized in the table below.

| Dose (mg/kg, oral) | Inhibition of Monocyte/Macrophage Influx |

| 1 | 28% |

| 25 | 74% |

| 100 | 78% |

| Data sourced from Probechem Biochemicals. |

The in vivo efficacy in this model was determined to have an EC50 of 3.9 nM.

Experimental Autoimmune Encephalomyelitis (EAE) Model

The EAE model is a widely used animal model for multiple sclerosis, a chronic inflammatory disease of the central nervous system. This model assesses the ability of a compound to mitigate autoimmune-driven inflammation and demyelination.

Experimental Protocol:

While the specific details of the EAE protocol used for this compound are not fully available in the provided search results, a general methodology for such studies can be outlined.

-

Induction of EAE: hCCR2 KI mice are immunized with a myelin-derived peptide or protein emulsified in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin.

-

Dosing: this compound was administered orally at a dose of 25 mg/kg twice daily (BID).

-

Clinical Scoring: Animals are monitored daily for clinical signs of disease (e.g., tail limpness, limb paralysis), which are scored on a standardized scale.

-

Histological Analysis: At the end of the study, spinal cords are collected for histological evaluation to assess the degree of inflammation and demyelination.

Results:

Treatment with this compound at 25 mg/kg BID resulted in a reduction in the clinical score and improved histological evaluation of the spinal cord, indicating a therapeutic benefit in this model of multiple sclerosis.

Pharmacokinetic Properties

This compound was developed as a metabolically more stable successor to a previous clinical candidate, BMS-741672. Pharmacokinetic studies in cynomolgus monkeys demonstrated that this compound has significant improvements in its pharmacokinetic profile, including lower clearance and higher oral bioavailability compared to its predecessor.

| Compound | Key Pharmacokinetic Improvement |

| This compound | Lower clearance, higher oral bioavailability |

| BMS-741672 | Subject to N-demethylation, leading to a less active metabolite and higher clearance |

| Information synthesized from multiple sources. |

Summary and Conclusion

The preclinical data for this compound strongly support its in vivo efficacy as a potent and orally bioavailable CCR2 antagonist. The compound has demonstrated significant, dose-dependent anti-inflammatory effects in a peritonitis model and therapeutic potential in a model of multiple sclerosis. Its improved pharmacokinetic profile over earlier-generation compounds makes it a promising candidate for the treatment of diseases driven by CCR2-mediated inflammation. These findings warrant further investigation into the clinical utility of this compound and related CCR2/CCR5 antagonists.

References

Pharmacokinetic Profile of BMS-753426: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-753426 is a potent and orally bioavailable antagonist of the C-C chemokine receptor 2 (CCR2).[1][2][3] Developed as a successor to the earlier clinical candidate BMS-741672, this compound exhibits an improved metabolic stability profile, leading to enhanced pharmacokinetic properties such as lower clearance and higher oral bioavailability.[1][2] This document provides a detailed technical guide on the pharmacokinetic profile of this compound, including available data, experimental methodologies, and the relevant biological pathways.

Data Presentation

While specific quantitative pharmacokinetic parameters for this compound were not available in the reviewed literature, preclinical studies in cynomolgus monkeys have demonstrated its superior pharmacokinetic profile compared to its predecessor, BMS-741672. The key improvements noted are significantly lower plasma clearance and higher oral bioavailability. Further detailed quantitative data would typically be found in the full publication or its supplementary materials, which were not accessible for this review.

Table 1: Comparative Pharmacokinetic Profile of this compound and BMS-741672 in Cynomolgus Monkeys (Qualitative)

| Parameter | BMS-741672 (Predecessor) | This compound | Reference |

| Oral Bioavailability | Lower | Higher | |

| Clearance | Higher | Lower | |

| Metabolic Stability | Susceptible to N-demethylation | Improved |

Experimental Protocols

The following sections describe the general experimental methodologies typically employed in the preclinical pharmacokinetic evaluation of small molecule inhibitors like this compound.

In Vivo Pharmacokinetic Studies in Cynomolgus Monkeys

Pharmacokinetic parameters of this compound were assessed in cynomolgus monkeys, a common non-human primate model in preclinical drug development. A generalized protocol for such a study is as follows:

-

Animal Model: Male or female cynomolgus monkeys, typically weighing between 3-5 kg, are used. Animals are fasted overnight prior to drug administration.

-

Drug Administration:

-

Intravenous (IV): A single dose of this compound, formulated in a suitable vehicle (e.g., saline, PEG400), is administered via a peripheral vein (e.g., saphenous).

-

Oral (PO): A single dose of this compound, formulated as a solution or suspension, is administered via oral gavage.

-

-

Blood Sampling: Serial blood samples are collected from a peripheral vein at predetermined time points (e.g., pre-dose, and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose). Blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin).

-

Plasma Preparation: Plasma is separated from whole blood by centrifugation and stored frozen (e.g., at -80°C) until analysis.

-

Pharmacokinetic Analysis: Plasma concentrations of this compound are determined using a validated bioanalytical method. Pharmacokinetic parameters such as Area Under the Curve (AUC), maximum concentration (Cmax), time to maximum concentration (Tmax), half-life (t1/2), clearance (CL), and volume of distribution (Vd) are calculated using non-compartmental analysis. Oral bioavailability (F%) is calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Bioanalytical Method for Plasma Concentration Determination

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying small molecules like this compound in biological matrices.

-

Sample Preparation: Plasma samples are typically prepared using protein precipitation with a solvent like acetonitrile, followed by centrifugation to remove precipitated proteins. The resulting supernatant is then diluted and injected into the LC-MS/MS system.

-

Chromatographic Separation: The analyte is separated from endogenous plasma components on a reverse-phase HPLC column (e.g., C18) using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).

-

Mass Spectrometric Detection: The analyte is detected using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and an internal standard are monitored for quantification.

-

Method Validation: The LC-MS/MS method is validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Mandatory Visualization

CCR2 Signaling Pathway

This compound exerts its pharmacological effect by antagonizing the CCR2 receptor. CCR2 is a G-protein coupled receptor (GPCR) that, upon binding its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), initiates a cascade of intracellular signaling events. These pathways are crucial for monocyte and macrophage recruitment to sites of inflammation.

Caption: CCR2 signaling pathway and the antagonistic action of this compound.

Experimental Workflow for Pharmacokinetic Studies

The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study.

Caption: General experimental workflow for preclinical pharmacokinetic studies.

References

Methodological & Application

Application Notes and Protocols: Modulating Inflammatory Pathways in a Mouse Model of Multiple Sclerosis

Audience: Researchers, scientists, and drug development professionals.

Introduction and Important Clarification

Multiple Sclerosis (MS) is a chronic autoimmune disease of the central nervous system (CNS) characterized by inflammation, demyelination, and axonal damage. The experimental autoimmune encephalomyelitis (EAE) mouse model is the most widely used system for studying MS pathogenesis and for the preclinical evaluation of potential therapeutics.

This document provides detailed protocols for utilizing small molecule inhibitors to target key signaling pathways in the EAE model. It is critical to note an important distinction regarding the compound BMS-753426 . While the initial query suggested its use as an IGF-1R/IR inhibitor, extensive literature review confirms that This compound is a potent and orally bioavailable antagonist of the CC chemokine receptor 2 (CCR2) , with secondary affinity for CCR5.[1][2][3][4]

Therefore, this guide has been structured into two main sections:

-

Section A: Details the application of This compound as a CCR2 antagonist in the EAE model.

-

Section B: Provides a representative protocol for targeting the IGF-1R/IR pathway in the EAE model, using the dual IGF-1R/IR inhibitor Linsitinib (OSI-906) as a scientifically grounded example.

Section A: Application of this compound (CCR2 Antagonist) in the EAE Model

A1. Scientific Rationale and Mechanism of Action

The chemokine CCL2 (also known as Monocyte Chemoattractant Protein-1, MCP-1) and its receptor CCR2 are critically involved in the pathogenesis of MS and EAE.[5] The CCL2/CCR2 axis is a primary driver for the migration of monocytes and macrophages from the periphery into the CNS. Once in the CNS, these cells contribute to the inflammatory cascade, demyelination, and axonal damage.

This compound acts by blocking the CCR2 receptor, thereby inhibiting the downstream signaling that promotes monocyte chemotaxis. This action is expected to reduce the infiltration of pathogenic inflammatory cells into the spinal cord and brain, thus ameliorating the clinical signs of EAE. Studies have demonstrated that this compound shows good activity in a mouse model of multiple sclerosis. Furthermore, research using CCR2 knockout mice, which genetically mimics the effect of a CCR2 antagonist, has shown significant resistance to EAE induction, marked by a delay in onset and reduced disease severity.

A2. Signaling Pathway

A3. Quantitative Data Summary

The following table summarizes representative data from studies on CCR2 knockout (CCR2-/-) mice, which illustrates the expected therapeutic effect of a potent CCR2 antagonist like this compound.

| Parameter | Wild-Type (Control) Mice | CCR2-/- (CCR2 Knockout) Mice | Reference |

| Peak Mean Clinical Score | 3.0 - 3.5 | 1.5 - 2.0 (Milder EAE) | |

| EAE Incidence | ~100% | 0% (No clinical EAE) | |

| Day of Disease Onset | ~Day 10-12 | Delayed by 3-5 days, or no onset | |

| CNS Histopathology | Extensive mononuclear cell infiltrates | No or significantly reduced infiltrates |

A4. Experimental Protocols

This section outlines a comprehensive protocol for inducing EAE and a proposed treatment regimen for this compound.

1. EAE Induction Protocol (MOG35-55 in C57BL/6 Mice)

This is a standard and widely published protocol for inducing a chronic, progressive EAE.

-

Animals: Female C57BL/6 mice, 8-10 weeks old. Note: The original this compound study used humanized CCR2 knock-in mice. If using standard C57BL/6 mice, results will demonstrate the effect of inhibiting the murine CCR2 receptor.

-

Materials:

-

Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)

-

Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis

-

Pertussis Toxin (PTx)

-

Sterile Phosphate-Buffered Saline (PBS)

-

Sterile 1 mL syringes with 27G needles

-

-

Procedure:

-

Day 0: Immunization:

-

Prepare the MOG/CFA emulsion by mixing MOG35-55 (final concentration 1-2 mg/mL) with CFA in a 1:1 ratio. Emulsify using two glass Luer-lock syringes connected by a stopcock until a thick, stable white emulsion is formed.

-

Anesthetize mice (e.g., using isoflurane).

-

Administer a total of 200 µL of the emulsion subcutaneously, distributed over two sites on the upper back (100 µL per site).

-

Administer 200 ng of PTx in 100 µL of PBS via intraperitoneal (i.p.) injection.

-

-

Day 2: PTx Booster:

-

Administer a second dose of 200 ng of PTx in 100 µL of PBS via i.p. injection.

-

-

2. Proposed Treatment Protocol: this compound

This protocol is based on published data indicating efficacy at this dose.

-

Compound Preparation:

-

This compound is orally bioavailable. Prepare a suspension in a suitable vehicle (e.g., 0.5% methylcellulose or 0.25% Tween-80 in sterile water). Sonication may be required to ensure a uniform suspension.

-

-

Dosing and Administration:

-

Dose: 25 mg/kg.

-

Route: Oral gavage (p.o.).

-

Frequency: Twice daily (BID), approximately 12 hours apart.

-

-

Treatment Regimens:

-

Prophylactic: Begin treatment on Day 0 (day of immunization) and continue daily throughout the experiment. This regimen tests the ability of the compound to prevent or delay disease onset.

-

Therapeutic: Begin treatment upon the first appearance of clinical signs (typically a score of 1.0, see below), which usually occurs between days 9-14. This regimen tests the ability of the compound to reverse or halt existing disease.

-

-

Control Group: Administer the vehicle alone using the same route, volume, and schedule as the treated group.

3. Monitoring and Endpoint Analysis

-

Clinical Scoring:

-

Monitor mice daily for clinical signs of EAE starting from Day 7 post-immunization. Record body weight and clinical score for each mouse.

-

Standard EAE Scoring Scale:

-

0: No clinical signs.

-

1: Limp tail.

-

2: Hind limb weakness (wobbly gait).

-

3: Complete hind limb paralysis.

-

4: Hind limb paralysis and forelimb weakness.

-

5: Moribund or dead.

-

-

-

Endpoint Histology:

-

At the end of the study (e.g., Day 25-30 or when humane endpoints are reached), euthanize mice and perfuse with PBS followed by 4% paraformaldehyde (PFA).

-

Dissect the spinal cord and brain.

-

Process tissues for paraffin embedding or cryosectioning.

-

Perform histological stains (e.g., Hematoxylin & Eosin for inflammation, Luxol Fast Blue for demyelination) and immunohistochemistry (e.g., anti-CD45 or anti-Iba1 for immune cell infiltration).

-

Section B: Application of an IGF-1R/IR Inhibitor (Linsitinib) in the EAE Model

B1. Scientific Rationale and Mechanism of Action

The Insulin-like Growth Factor 1 Receptor (IGF-1R) and the Insulin Receptor (IR) are tyrosine kinases that, upon activation, trigger critical intracellular signaling pathways, including the PI3K/AKT and RAS/MAPK cascades. These pathways are fundamental for cell proliferation, survival, and differentiation. In the context of MS, autoreactive T cells undergo significant proliferation and expansion before infiltrating the CNS.

Targeting the IGF-1R/IR axis on these T cells with an inhibitor like Linsitinib (OSI-906) could suppress their proliferation and survival, thereby reducing the pool of pathogenic cells capable of causing disease. Linsitinib is a dual inhibitor of IGF-1R and IR that has been evaluated in clinical trials and preclinical models, providing a strong basis for a representative protocol.

B2. Signaling Pathway

B3. Quantitative Data Summary

The following table summarizes representative data on the effects of Linsitinib from autoimmune and cellular models, indicating the potential outcomes in an EAE study.

| Parameter | Control / Vehicle | Linsitinib-Treated | Reference |

| Cell Proliferation (IGF-1R line) | 100% (Baseline) | 22% - 46% (Significant Inhibition) | |

| Apoptosis (Caspase-3/7 Activity) | 1.0 (Baseline) | 2.75 - 6.68 fold increase | |

| T-cell Infiltration (CD3+ cells) | High Infiltration | Significantly Reduced Infiltration | |

| Macrophage Infiltration (F4/80+) | High Infiltration | Significantly Reduced Infiltration |

B4. Experimental Protocols

This section provides a representative protocol for using an IGF-1R/IR inhibitor in the EAE model.

1. EAE Induction Protocol

-

Follow the EAE Induction Protocol (MOG35-55 in C57BL/6 Mice) as detailed in Section A4.1 .

2. Representative Treatment Protocol: Linsitinib (OSI-906)

This protocol is adapted from published studies using Linsitinib in a mouse model of autoimmune disease.

-

Compound Preparation:

-

Prepare a suspension of Linsitinib in a suitable oral vehicle (e.g., 1% carboxymethylcellulose, 0.5% Tween-80 in water, or tartaric acid as used in published studies).

-

-

Dosing and Administration:

-

Dose: A starting dose of 30-50 mg/kg is a reasonable range based on doses used in other in vivo models. Dose-response studies may be required.

-

Route: Oral gavage (p.o.).

-

Frequency: Once daily (QD) or twice daily (BID).

-

-

Treatment Regimens:

-

Prophylactic: Begin treatment on Day 0 or Day 1 post-immunization and continue daily.

-

Therapeutic: Begin treatment upon observation of initial clinical signs (score ≥ 1.0).

-

-

Control Group: Administer the corresponding vehicle alone on the same schedule.

3. Monitoring and Endpoint Analysis

-

Follow the Monitoring and Endpoint Analysis procedures as detailed in Section A4.3 .

-

Additional Analysis:

-

Flow Cytometry: At the study endpoint, isolate mononuclear cells from the spinal cord, spleen, and lymph nodes. Use flow cytometry to quantify populations of T cells (CD4+, CD8+), B cells (B220+), and macrophages (CD11b+, F4/80+) to directly measure the effect of treatment on immune cell populations in different compartments.

-

Diagram of Experimental Workflow

References

Application Notes and Protocols for BMS-753426 in Inhibiting Monocyte Chemotaxis

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-753426 is a potent and orally bioavailable antagonist of the C-C chemokine receptor 2 (CCR2).[1][2] CCR2 plays a critical role in mediating the migration of monocytes and macrophages in response to its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2).[1] The CCL2/CCR2 signaling axis is implicated in the pathogenesis of various inflammatory and autoimmune diseases, making it a key target for therapeutic intervention. By blocking the interaction between CCL2 and CCR2, this compound effectively inhibits the downstream signaling pathways that lead to monocyte chemotaxis, thereby reducing the recruitment of these inflammatory cells to tissues. These application notes provide a summary of the quantitative data for this compound and detailed protocols for its use in in vitro monocyte chemotaxis assays.

Data Presentation

The following tables summarize the in vitro and in vivo potency of this compound in inhibiting CCR2-mediated functions.

Table 1: In Vitro Activity of this compound

| Assay Type | Target/Cell Type | Ligand/Stimulus | IC50 Value | Reference |

| CCR2 Binding | Human CCR2 | Radiolabeled Ligand | 2.7 nM | [3] |

| Monocyte Chemotaxis | Human Peripheral Blood Mononuclear Cells (hPBMCs) | 10 nM MCP-1 (CCL2) | 0.8 nM |

Table 2: In Vivo Activity of this compound in hCCR2 Knock-in Mice

| Model | Dosing (Oral) | Endpoint | Efficacy | EC50 | Reference |

| Thioglycolate-induced Peritonitis | 1 mg/kg | Monocyte/Macrophage Influx Inhibition | 28% | 3.9 nM | [1] |

| Thioglycolate-induced Peritonitis | 25 mg/kg | Monocyte/Macrophage Influx Inhibition | 74% | 3.9 nM | |

| Thioglycolate-induced Peritonitis | 100 mg/kg | Monocyte/Macrophage Influx Inhibition | 78% | 3.9 nM |

Signaling Pathway

This compound exerts its inhibitory effect on monocyte chemotaxis by blocking the CCL2/CCR2 signaling pathway. The binding of CCL2 to CCR2, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events. This begins with the dissociation of the Gαi and Gβγ subunits of the associated G-protein. The Gβγ subunit, in particular, activates several downstream effector molecules, including Phosphoinositide 3-kinase (PI3K), which in turn activates Akt (also known as Protein Kinase B). This pathway, along with the activation of Mitogen-Activated Protein Kinase (MAPK) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways, culminates in the reorganization of the actin cytoskeleton, leading to cell polarization and directed migration towards the CCL2 gradient. This compound, as a CCR2 antagonist, prevents the initial ligand binding, thereby abrogating this entire downstream signaling cascade.

Caption: Inhibition of the CCL2/CCR2 signaling cascade by this compound.

Experimental Protocols

Protocol 1: In Vitro Monocyte Chemotaxis Assay using a Boyden Chamber

This protocol describes a method to evaluate the inhibitory effect of this compound on the chemotaxis of human peripheral blood mononuclear cells (PBMCs) or isolated monocytes towards a CCL2 gradient.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated human monocytes

-

This compound

-

Recombinant Human MCP-1 (CCL2)

-

RPMI 1640 medium supplemented with 0.5% Bovine Serum Albumin (BSA)

-

Boyden chamber apparatus (e.g., Transwell® inserts with 5 µm pore size)

-

24-well tissue culture plates

-

Cell stain (e.g., Diff-Quik™ or Calcein-AM)

-

Microscope

-

DMSO (for dissolving this compound)

Procedure:

-

Preparation of Cells:

-

Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

-

Alternatively, purify monocytes from PBMCs using magnetic-activated cell sorting (MACS) with anti-CD14 microbeads.

-

Resuspend the cells in RPMI 1640 with 0.5% BSA at a concentration of 1 x 10^6 cells/mL.

-

-

Preparation of this compound:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Prepare serial dilutions of this compound in RPMI 1640 with 0.5% BSA to achieve final concentrations ranging from 0.01 nM to 100 nM. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

-

-

Chemotaxis Assay Setup:

-

Add 600 µL of RPMI 1640 with 0.5% BSA containing 10 nM CCL2 to the lower wells of a 24-well plate. For negative controls, add medium without CCL2.

-

In a separate tube, pre-incubate the monocyte suspension with various concentrations of this compound or vehicle (DMSO) for 30 minutes at 37°C.

-

Place the Boyden chamber inserts into the wells of the 24-well plate.

-

Add 100 µL of the pre-incubated cell suspension (1 x 10^5 cells) to the upper chamber of each insert.

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO2 incubator for 2 to 4 hours.

-

-

Quantification of Migration:

-

After incubation, carefully remove the inserts from the wells.

-

Remove the non-migrated cells from the upper surface of the membrane by gently wiping with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.

-

Stain the cells with a suitable stain (e.g., Diff-Quik™).

-

Count the number of migrated cells in several high-power fields under a microscope.

-

Alternatively, for fluorescently labeled cells (e.g., with Calcein-AM), measure the fluorescence of the migrated cells in the bottom well using a fluorescence plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.

-

Caption: Step-by-step workflow for the in vitro monocyte chemotaxis assay.

Conclusion

This compound is a highly potent inhibitor of CCR2-mediated monocyte chemotaxis. The provided data and protocols offer a framework for researchers to investigate the effects of this compound in various in vitro and in vivo models of inflammation and other diseases where monocyte recruitment plays a key pathological role. The detailed experimental procedures and understanding of the underlying signaling pathway will facilitate the accurate assessment of this compound and other CCR2 antagonists in drug discovery and development programs.

References

- 1. Discovery of this compound: A Potent Orally Bioavailable Antagonist of CC Chemokine Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of this compound: A Potent Orally Bioavailable Antagonist of CC Chemokine Receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | CCR2 inhibitor | Probechem Biochemicals [probechem.com]

Application Notes and Protocols for Cell-Based Assays Using BMS-753426

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-753426 is a potent and orally bioavailable antagonist of the C-C chemokine receptor 2 (CCR2). CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), play a crucial role in the recruitment of monocytes and macrophages to sites of inflammation. This signaling axis is implicated in a variety of inflammatory and autoimmune diseases, as well as in cancer progression. This compound inhibits the binding of CCL2 to CCR2, thereby blocking the downstream signaling pathways responsible for cell migration and activation. These application notes provide detailed protocols for key cell-based assays to evaluate the efficacy and mechanism of action of this compound.

Mechanism of Action and Signaling Pathway

This compound acts as a competitive antagonist at the CCR2 receptor, a G protein-coupled receptor (GPCR). The binding of CCL2 to CCR2 normally initiates a conformational change in the receptor, leading to the activation of intracellular heterotrimeric G proteins. This activation triggers several downstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway, the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway, and the mitogen-activated protein kinase (MAPK) pathway. These pathways collectively regulate cell survival, proliferation, and, most notably, chemotaxis. By blocking the initial ligand-receptor interaction, this compound effectively abrogates these downstream signaling events.

Quantitative Data Summary

The following table summarizes the in vitro and in vivo efficacy of this compound from published studies.

| Assay Type | Cell Line / Model | Ligand/Stimulus | IC50 / EC50 (nM) | Reference |

| CCR2 Binding Assay | Membranes from cells expressing CCR2 | Radiolabeled CCL2 | 2.7 | [1][2] |

| Monocyte Chemotaxis Assay | Human Peripheral Blood Mononuclear Cells (hPBMCs) | 10 nM MCP-1 | 0.8 | [1] |

| Monocyte/Macrophage Infiltration (in vivo) | hCCR2 knock-in (KI) mice | Thioglycolate | 3.9 | [1][2] |

Experimental Protocols

CCR2 Radioligand Binding Assay

This protocol is designed to determine the binding affinity of this compound to the CCR2 receptor.

Materials:

-

HEK293 cells stably expressing human CCR2

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)

-

Assay buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4)

-

Radioligand (e.g., [125I]-CCL2)

-

This compound

-

Non-specific binding control (e.g., a high concentration of unlabeled CCL2)

-

96-well filter plates (e.g., GF/C)

-

Scintillation fluid and counter

Protocol:

-

Membrane Preparation:

-

Culture HEK293-CCR2 cells to confluency.

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend cells in membrane preparation buffer and homogenize.

-

Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

-

Resuspend the membrane pellet in assay buffer and determine protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand at a final concentration equal to its Kd, and 50 µL of serially diluted this compound.

-

For total binding wells, add 50 µL of assay buffer instead of the compound.

-

For non-specific binding wells, add 50 µL of a saturating concentration of unlabeled CCL2.

-

Add 50 µL of the cell membrane preparation (typically 10-20 µg of protein) to each well.

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

-

Filtration and Detection:

-

Rapidly filter the contents of each well through the pre-wetted filter plate using a vacuum manifold.

-

Wash the filters three times with ice-cold wash buffer (assay buffer without BSA).

-

Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

Monocyte Chemotaxis Assay

This assay measures the ability of this compound to inhibit the migration of monocytes towards a CCL2 gradient.

Materials:

-

Human monocytic cell line (e.g., THP-1 or U937) or freshly isolated human PBMCs

-

Cell culture medium (e.g., RPMI-1640 with 0.5% BSA)

-

CCL2 (MCP-1)

-

This compound

-

Chemotaxis chamber (e.g., Boyden chamber or Transwell® inserts with 5 µm pores)

-

Calcein-AM or other fluorescent dye for cell labeling

-

Fluorescence plate reader

Protocol:

-

Cell Preparation:

-

Culture monocytic cells or isolate PBMCs from healthy donors.

-

Resuspend the cells in serum-free medium at a concentration of 1 x 106 cells/mL.

-

If using a fluorescent detection method, label the cells with Calcein-AM according to the manufacturer's instructions.

-

Pre-incubate the cells with various concentrations of this compound or vehicle control for 30 minutes at 37°C.

-

-

Chemotaxis Assay Setup:

-

Add medium containing CCL2 (e.g., 10 nM) to the lower wells of the chemotaxis plate.

-

Place the Transwell® inserts into the wells.

-

Add 100 µL of the pre-incubated cell suspension to the upper chamber of each insert.

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.

-

-

Quantification of Migration:

-

Carefully remove the inserts from the wells.

-

Wipe the top surface of the membrane with a cotton swab to remove non-migrated cells.

-

Quantify the migrated cells in the lower chamber. If using Calcein-AM labeled cells, measure the fluorescence of the lower chamber using a plate reader. Alternatively, cells can be fixed, stained, and counted microscopically.

-

-

Data Analysis:

-

Calculate the percentage of migration inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxicity of this compound on a given cell line.

Materials:

-

Cell line of interest (e.g., THP-1, U937)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Spectrophotometer (plate reader)

Protocol:

-

Cell Seeding:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate overnight to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle-only wells as a control.

-

Incubate for 24-72 hours.

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

-

Solubilization and Measurement:

-

Add 100 µL of solubilization solution to each well.

-

Gently mix to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the this compound concentration.

-

Determine the IC50 value if a significant cytotoxic effect is observed.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating a CCR2 antagonist like this compound.

References

Protocol for dissolving BMS-753426 for experiments

Application Notes and Protocols for BMS-753426

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of this compound, a potent and orally bioavailable antagonist of the C-C chemokine receptor 2 (CCR2), for both in vitro and in vivo experiments.

Introduction

This compound is a selective inhibitor of CCR2, a key receptor involved in the migration of monocytes and macrophages to sites of inflammation.[1] By blocking the interaction between CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), this compound effectively reduces the influx of inflammatory cells.[1] This compound also exhibits affinity for CCR5, making it a subject of interest for dual CCR2/CCR5 antagonism research. Due to its oral bioavailability, this compound is a valuable tool for studying the role of the CCL2-CCR2 axis in various pathological conditions.

Physicochemical and Biological Properties

A summary of the key properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₅H₃₃F₃N₆O₂ | [1] |

| Molecular Weight | 506.57 g/mol | [1] |

| Appearance | Solid Powder | [1] |

| CCR2 Binding IC₅₀ | 2.7 nM | |

| hPBMC Chemotaxis IC₅₀ | 0.8 nM (with 10 nM MCP-1) | |

| In Vivo Efficacy (Oral) | 1, 25, and 100 mg/kg in mice |

Signaling Pathway

This compound acts as an antagonist at the CCR2 receptor, a G-protein coupled receptor (GPCR). The binding of ligands such as CCL2 to CCR2 typically initiates a cascade of intracellular signaling events that are crucial for cell migration, proliferation, and survival. This compound blocks these downstream signaling pathways.

Experimental Protocols

In Vitro Experiments

4.1.1. Preparation of Stock Solutions

For in vitro studies, a stock solution of this compound is typically prepared in dimethyl sulfoxide (DMSO).

| Parameter | Recommendation |

| Solvent | Dimethyl Sulfoxide (DMSO) |

| Solubility | 10 mM in DMSO |

| Storage of Powder | -20°C for up to 2 years |

| Storage of DMSO Stock | -80°C for up to 6 months; -20°C for up to 6 months; 4°C for up to 2 weeks |

Protocol for Preparing a 10 mM Stock Solution:

-

Equilibrate the vial of this compound powder to room temperature before opening.

-

Weigh the desired amount of the compound using an analytical balance.

-

Calculate the volume of DMSO required to achieve a 10 mM concentration (Molecular Weight: 506.57 g/mol ).

-

Volume (L) = (Mass (g) / 506.57 g/mol ) / 0.010 mol/L

-

-

Add the calculated volume of high-purity, anhydrous DMSO to the powder.

-

Vortex or sonicate the solution until the compound is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -80°C.

4.1.2. Cell-Based Assay Workflow

The following is a general workflow for assessing the inhibitory activity of this compound in a cell-based chemotaxis assay.

Detailed Protocol for Chemotaxis Assay:

-

Cell Preparation: Isolate human peripheral blood mononuclear cells (hPBMCs) from whole blood using density gradient centrifugation. Resuspend the cells in an appropriate assay buffer.

-

Compound Dilution: Prepare a serial dilution of the this compound stock solution in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects cell viability (typically ≤ 0.1%).

-

Assay Setup:

-

Add the cell suspension to the upper wells of a chemotaxis chamber (e.g., a 96-well Boyden chamber).

-

Add the diluted this compound to the upper wells containing the cells and pre-incubate briefly.

-

Add the chemoattractant (e.g., 10 nM MCP-1) to the lower wells of the chamber.

-

-

Incubation: Incubate the plate according to the manufacturer's instructions, typically for 1-3 hours at 37°C in a humidified incubator.

-

Quantification: After incubation, quantify the number of cells that have migrated to the lower chamber. This can be done using a fluorescent dye (e.g., Calcein-AM) and a fluorescence plate reader.

-

Data Analysis: Plot the cell migration against the concentration of this compound and fit the data to a dose-response curve to determine the IC₅₀ value.

In Vivo Experiments

4.2.1. Formulation for Oral Administration

This compound is orally bioavailable. For oral gavage in rodents, a suspension or solution needs to be prepared in a suitable vehicle.

Recommended Vehicle Formulations:

Several vehicle options are available for preparing small molecule inhibitors for oral gavage in mice. The choice of vehicle may depend on the required dose and the specific experimental model.

| Vehicle Component | Formulation 1 (Suspension) | Formulation 2 (Solution/Suspension) |

| Primary Component | 0.5% (w/v) Methylcellulose in water | 10% DMSO |

| Additional Components | - | 40% PEG300, 5% Tween-80, 45% Saline |

Protocol for Preparing a Formulation (Example with Methylcellulose):

-

Prepare a 0.5% (w/v) solution of methylcellulose in sterile water. This may require heating and stirring to fully dissolve. Allow the solution to cool to room temperature.

-

Weigh the required amount of this compound for the desired dosing concentration (e.g., for a 10 mg/kg dose in a mouse receiving 0.2 mL, you would need 1 mg/mL).

-

Grind the this compound powder to a fine consistency to aid in suspension.

-

Gradually add the methylcellulose vehicle to the powder while triturating with a mortar and pestle to create a uniform suspension.

-

Ensure the suspension is homogenous before each administration.

4.2.2. Oral Gavage Administration

The following is a general workflow for administering this compound via oral gavage in a mouse model.

Detailed Protocol for Oral Gavage:

-

Dose Calculation: Calculate the volume of the this compound formulation to be administered based on the animal's body weight and the desired dose.

-

Administration:

-

Gently but firmly restrain the mouse.

-

Use a proper-sized, ball-tipped gavage needle.

-

Carefully insert the needle into the esophagus and deliver the formulation directly into the stomach.

-

Administer the formulation slowly to prevent regurgitation.

-

-

Post-Administration Monitoring: Observe the animal for any signs of distress or adverse reactions following the procedure.

-

Experimental Timeline: Administer this compound according to the experimental design (e.g., once daily, twice daily) relative to the disease induction or measurement of endpoints. For example, in a model of experimental autoimmune encephalomyelitis (EAE), a dose of 25 mg/kg administered twice daily has been shown to be effective.

Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions for their specific experimental setup and adhere to all institutional and national guidelines for animal care and use.

References

BMS-753426: Application Notes and Protocols for a Potent CCR2 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-753426 is a potent and orally bioavailable antagonist of the C-C chemokine receptor 2 (CCR2).[1][2][3][4][5] This document provides detailed application notes on its mechanism of action, purchasing information, and protocols for key in vitro experiments. This compound serves as a critical tool for investigating the role of the CCL2-CCR2 signaling axis in various pathological conditions, including inflammation, cancer, and fibrosis.

Purchasing Information

This compound is available from various chemical suppliers for research purposes. The following table summarizes key purchasing information.

| Supplier | Catalog Number | Purity | Available Quantities | CAS Number |

| MedchemExpress | HY-115874 | >98% (HPLC) | 10 mM*1 mL, 5 mg, 10 mg, 50 mg, 100 mg | 1004536-52-0 |

| Probechem | PC-49142 | >98% (HPLC) | 25 mg, 50 mg, 100 mg | 1004536-52-0 |

| DC Chemicals | DC48039 | Not Specified | Not Specified | 1004536-52-0 |

Mechanism of Action & Signaling Pathway

This compound is a selective antagonist of CCR2, a G-protein coupled receptor (GPCR). The primary ligand for CCR2 is the monocyte chemoattractant protein-1 (MCP-1), also known as CCL2. The CCL2-CCR2 signaling axis is a critical pathway in the recruitment of monocytes and macrophages to sites of inflammation and tumorigenesis.

Upon binding of CCL2, CCR2 activates several downstream signaling cascades, including:

-

Phosphoinositide 3-kinase (PI3K)/Akt pathway: Promotes cell survival and proliferation.

-

Mitogen-activated protein kinase (MAPK)/p38 pathway: Involved in inflammation and cell migration.

-

Janus kinase (JAK)/STAT3 pathway: Regulates immune responses and cell proliferation.

-

RhoA GTPase pathway: In conjunction with the MEK-MAPK pathway, regulates cell motility.

By blocking the binding of CCL2 to CCR2, this compound effectively inhibits these downstream signaling events, thereby reducing the migration and infiltration of monocytes and macrophages. This compound has a binding IC50 of 2.7 nM for CCR2 and potently inhibits MCP-1-induced chemotaxis of human peripheral blood mononuclear cells (hPBMCs) with an IC50 of 0.8 nM.

Experimental Protocols

In Vitro Chemotaxis Assay

This protocol is designed to assess the ability of this compound to inhibit the migration of monocytic cells (e.g., THP-1) towards a chemoattractant (MCP-1).

Materials:

-

THP-1 cells (or other CCR2-expressing monocytic cells)